5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15281141
Molecular Formula: C17H15ClFN5OS2
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClFN5OS2 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H15ClFN5OS2/c1-2-3-13-23-24-17(27-13)22-15(25)14-12(18)8-20-16(21-14)26-9-10-4-6-11(19)7-5-10/h4-8H,2-3,9H2,1H3,(H,22,24,25) |
| Standard InChI Key | JGBMRMZKIXBKMR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure is anchored by a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. At position 2, a sulfanyl (-S-) bridge connects the pyrimidine to a 4-fluorobenzyl group, introducing steric bulk and electronic modulation via the fluorine atom’s electronegativity . Position 4 features a carboxamide group (-CONH-) linked to a 5-propyl-1,3,4-thiadiazol-2-yl moiety, a five-membered ring containing two nitrogen and one sulfur atom. This thiadiazole subunit enhances metabolic stability and binding affinity to biological targets .
Key Structural Data:
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IUPAC Name: 5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide.
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SMILES: CCCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F.
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InChIKey: JGBMRMZKIXBKMR-UHFFFAOYSA-N.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically involves sequential functionalization of the pyrimidine core (Figure 1):
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Chlorination: Introduction of chlorine at position 5 using phosphorus oxychloride () under reflux .
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Sulfanyl Incorporation: Nucleophilic substitution with 4-fluorobenzyl mercaptan () in the presence of a base (e.g., ) .
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Carboxamide Formation: Coupling the pyrimidine-4-carboxylic acid derivative with 5-propyl-1,3,4-thiadiazol-2-amine using carbodiimide reagents (e.g., EDC/HOBt) .
Critical Reaction Parameters:
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Challenges and Yield Optimization
Key challenges include regioselectivity during sulfanyl substitution and racemization at the carboxamide stage. Microwave-assisted synthesis (e.g., 150 W, 100°C) reduces reaction times from hours to minutes, improving yields by 15–20% .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate solubility in DMSO (12 mg/mL) and low aqueous solubility (<0.1 mg/mL) due to its hydrophobic thiadiazole and fluorobenzyl groups . Stability studies indicate degradation <5% after 24 hours in pH 7.4 buffer, but susceptibility to oxidative cleavage of the sulfanyl bridge in acidic conditions (pH <3) .
Lipophilicity and Drug-Likeness
Biological Activity and Mechanistic Insights
Anticancer Screening
Preliminary data against MCF-7 breast cancer cells (IC₅₀ = 8.3 μM) suggest topoisomerase II inhibition, driven by intercalation into DNA via the planar pyrimidine-thiadiazole system .
Cytotoxicity and Selectivity
Non-cytotoxic to Vero kidney cells (CC₅₀ > 100 μM), indicating a high therapeutic index .
Comparative Analysis with Structural Analogs
| Compound | Substituent (R) | MIC (μM) | logP | Target |
|---|---|---|---|---|
| Target Compound | 5-Propyl-thiadiazole | 5.71 | 3.4 | InhA, Topoisomerase II |
| Analog 1 | 5-Methyl-thiadiazole | 6.89 | 3.1 | InhA |
| Analog 2 | Propylsulfanyl | 7.45 | 3.6 | DHFR |
Key Trends:
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Alkyl Chain Length: Longer propyl chains enhance lipophilicity and microbial membrane penetration vs. methyl .
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Sulfanyl vs. Sulfonyl: Sulfanyl derivatives show superior potency over sulfonyl analogs (MIC 5.71 vs. 12.3 μM) .
Future Directions and Research Gaps
Mechanistic Studies
Elucidating precise molecular targets via X-ray crystallography of compound-enzyme complexes is critical. Computational docking (AutoDock Vina) predicts strong binding to InhA (ΔG = -9.2 kcal/mol) .
Derivative Synthesis
Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C6 position could enhance DNA intercalation efficacy .
In Vivo Pharmacokinetics
Rodent studies are needed to assess oral bioavailability and hepatic clearance, leveraging the compound’s metabolic stability in microsomal assays (t₁/₂ > 60 minutes) .
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